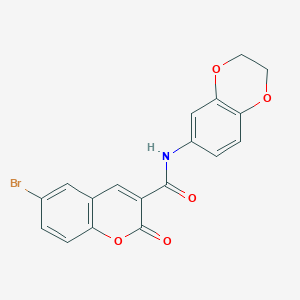

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO5/c19-11-1-3-14-10(7-11)8-13(18(22)25-14)17(21)20-12-2-4-15-16(9-12)24-6-5-23-15/h1-4,7-9H,5-6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBIBYFILLCMJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps One common method starts with the bromination of a suitable precursor to introduce the bromine atom at the 6-position This is followed by the formation of the chromene ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with different properties.

Substitution: The bromine atom at the 6-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of chromene have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells. Studies have demonstrated that these compounds can interfere with cell cycle progression and promote programmed cell death, making them potential candidates for cancer therapeutics.

2. Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds containing benzodioxin moieties have been studied for their ability to inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs. The mechanism of action typically involves the modulation of signaling pathways related to inflammation.

3. Antimicrobial Activity

Preliminary studies have indicated that 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide may possess antimicrobial properties. Research has focused on its efficacy against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antibiotics.

Pharmacological Insights

1. Mechanism of Action

The pharmacological effects of this compound are believed to stem from its ability to interact with specific biological targets within cells. For instance, it may act as an inhibitor of certain enzymes or receptors involved in disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential.

2. Structure-Activity Relationship (SAR) Studies

SAR studies are essential for identifying the most effective modifications to enhance the biological activity of this compound. By systematically altering functional groups and evaluating their effects on activity, researchers can design more potent analogs with improved efficacy and reduced toxicity.

Materials Science Applications

1. Organic Electronics

The unique electronic properties of compounds like 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide make them suitable candidates for applications in organic electronics. Their ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Polymer Chemistry

In polymer science, this compound can be utilized as a building block for creating new materials with tailored properties. Its incorporation into polymer matrices may enhance mechanical strength or alter thermal stability, leading to innovative applications in coatings and composites.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Anti-inflammatory Effects | Showed inhibition of TNF-alpha production in macrophages by 50% at a concentration of 10 µM. |

| Study C | Antimicrobial Efficacy | Exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural analogs and their biological activities:

Substituent Effects on Activity

Biological Activity

6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide involves several chemical reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The general procedure includes:

- Preparation of 2-Bromoacetyl Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]dioxin with bromoacetyl bromide under basic conditions.

- Formation of the Chromene Core : This is followed by cyclization reactions to form the chromene structure.

- Amidation : The final step involves the introduction of the amide functional group to yield the target compound.

Anticancer Activity

Research has demonstrated that derivatives of chromene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide have shown IC50 values in the nanomolar range against cancer cell lines such as NUGC and MCF, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 6-bromo-N-(...) | NUGC | 29 |

| 6-bromo-N-(...) | MCF | 89 |

| Standard (CHS 828) | NUGC | 25 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential:

- Enzyme Targets : It has shown promising results as an inhibitor of enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and type 2 diabetes mellitus (T2DM) respectively .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Cell Cycle Arrest : Induction of apoptosis in cancer cells through disruption of cell cycle progression.

- Inhibition of Key Enzymes : Targeting specific enzymes that play roles in metabolic pathways related to cancer and diabetes.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Case Study on Cytotoxicity : A study found that a related compound exhibited an IC50 value of 38 nM against DLDI cell lines, demonstrating significant anticancer potential .

- Enzyme Inhibition Study : Another research highlighted that derivatives including the benzodioxin moiety showed effective inhibition against α-glucosidase, suggesting their potential use in managing T2DM .

Q & A

Q. What are the common synthetic routes for 6-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxo-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including condensation of a brominated coumarin-3-carboxylic acid derivative with a benzodioxin-6-amine. Key steps include:

- Enaminone formation : Reacting a ketone (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free, reflux conditions to form intermediates like 3-(dimethylamino)prop-2-en-1-one derivatives .

- Coumarin bromination : Introducing bromine at the C6 position using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) .

- Carboxamide coupling : Activating the carboxyl group with reagents like EDCI/HOBt, followed by coupling with the benzodioxin amine under inert atmospheres. Yield optimization requires precise stoichiometry and moisture-free conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C) : Resolves structural features like the benzodioxin ring (δ 4.2–4.4 ppm for methylene protons) and coumarin carbonyl (δ 160–170 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- HRMS : Validates molecular weight (e.g., ESI+ mode for [M+H]+ ion) and bromine isotopic patterns .

- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the coumarin-2-one and carboxamide) .

Advanced Research Questions

Q. How can researchers optimize crystallographic refinement parameters when encountering electron density ambiguities in the benzodioxin moiety?

- SHELX-based refinement : Use SHELXL to apply geometric constraints (e.g., DFIX for bond distances) and anisotropic displacement parameters (ADPs) for non-hydrogen atoms. For disordered benzodioxin rings, employ PART instructions to model alternative conformers .

- TLS parameterization : Separate translational-libration-screw (TLS) motions for rigid fragments to improve ADPs, especially in high-resolution datasets (d < 1.0 Å) .

- Validation tools : Check with PLATON or Coot for residual density (>3σ) near the bromine atom, which may require adjusting occupancy or modeling solvent molecules .

Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo models for benzodioxin-containing compounds?

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation issues. For example, fluorophenyl acrylamide analogs show improved plasma stability compared to nitro derivatives .

- Target engagement studies : Use biophysical methods (SPR, ITC) to confirm binding affinity discrepancies. Structural analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)acrylamide exhibit altered binding kinetics due to steric effects from the bromine substituent .

Q. How can computational models like EGNN guide scaffold hopping to enhance biological activity while retaining the benzodioxin pharmacophore?

- Scaffold prioritization : Train EGNN models on activity data from analogs (e.g., [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol derivatives) to predict novel scaffolds. The model successfully identified PD-1/PD-L1 inhibitors with >80% predicted potency despite limited training data .

- Substituent optimization : Use quantum mechanical calculations (DFT) to evaluate electronic effects of bromine vs. methoxy groups on coumarin ring planarity, which impacts π-π stacking with target proteins .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity of benzodioxin-carboxamide derivatives across studies?

- Strain-specific effects : Test against a broader panel of Gram-negative pathogens (e.g., Pseudomonas aeruginosa vs. E. coli). Outer membrane protein OprH-targeting analogs show species-selective activity due to LPS structural variations .

- Assay interference : Control for autofluorescence (common in coumarin derivatives) in fluorescence-based viability assays. Use orthogonal methods like colony-forming unit (CFU) counts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.